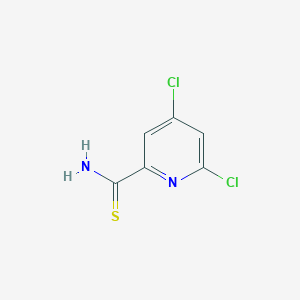
4,6-Dichloropyridine-2-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloropyridine-2-carbothioamide is a chemical compound with the molecular formula C6H4Cl2N2S. It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen. This compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions of the pyridine ring and a carbothioamide group at the 2 position. It is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
4,6-Dichloropyridine-2-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 4,6-dichloropyridine with thiourea under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the carbothioamide group.
Another method involves the use of 2,6-dichloropyridine as a starting material, which undergoes a series of reactions including nucleophilic substitution and condensation to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in a pure form .
化学反应分析
Types of Reactions
4,6-Dichloropyridine-2-carbothioamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Hydrogen peroxide in acetic acid or other suitable solvents.
Reduction: Lithium aluminum hydride in tetrahydrofuran or other ether solvents.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups replacing the chlorine atoms.
Oxidation: Sulfonyl derivatives of the original compound.
Reduction: Amino derivatives or other reduced forms of the compound.
科学研究应用
4,6-Dichloropyridine-2-carbothioamide has several applications in scientific research:
作用机制
The mechanism of action of 4,6-dichloropyridine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary based on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,6-Dichloropyridine: A related compound with chlorine atoms at the 2 and 6 positions, used in similar chemical reactions and applications.
4-Amino-2,6-dichloropyridine: A derivative with an amino group at the 4 position, known for its use in the synthesis of energetic materials.
2,6-Dichloropyridine-4-carbothioamide: Another isomer with the carbothioamide group at the 4 position, exhibiting different reactivity and applications.
Uniqueness
4,6-Dichloropyridine-2-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both chlorine atoms and the carbothioamide group allows for diverse chemical transformations and applications in various fields.
属性
分子式 |
C6H4Cl2N2S |
|---|---|
分子量 |
207.08 g/mol |
IUPAC 名称 |
4,6-dichloropyridine-2-carbothioamide |
InChI |
InChI=1S/C6H4Cl2N2S/c7-3-1-4(6(9)11)10-5(8)2-3/h1-2H,(H2,9,11) |
InChI 键 |
GLBCEEQJCRIWCQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1C(=S)N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




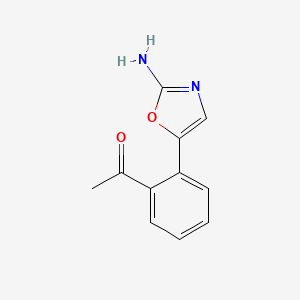
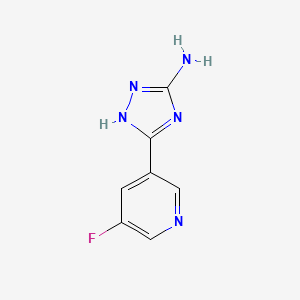
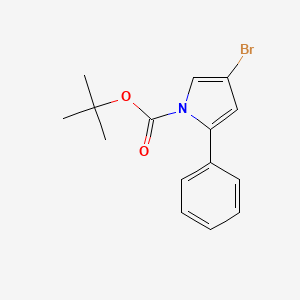
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13673358.png)
![N-Methylbenzo[d]isothiazol-6-amine](/img/structure/B13673364.png)
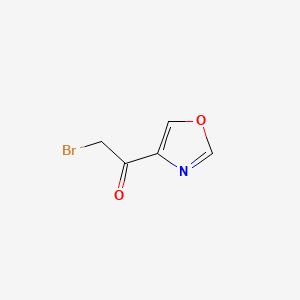

![[(2S,5R)-1-Benzyl-5-methyl-2-piperazinyl]methanol](/img/structure/B13673375.png)
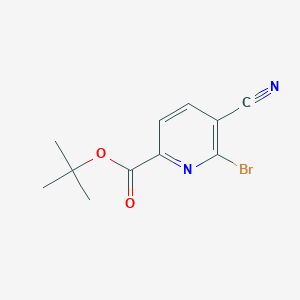
![2-(2-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673397.png)
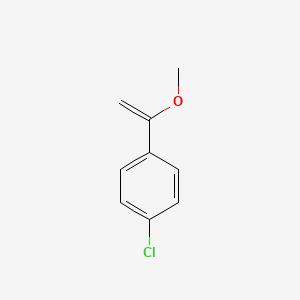
![2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,5-triazine](/img/structure/B13673412.png)
